6-Aminospiro[3.3]heptan-2-one
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Overview
Description
6-Aminospiro[3.3]heptan-2-one is a spirocyclic compound with a unique structure that includes a spiro junction between two cycloalkane rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a ketone group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptan-2-one typically involves the formation of the spirocyclic scaffold followed by the introduction of the amino group. One common method starts with the cyclization of a suitable precursor, such as a cyclobutanone derivative, through a [2+2] cycloaddition reaction. This reaction can be catalyzed by various reagents, including dichloroketene and olefins .
Another approach involves the use of photochemical protocols to construct the spirocyclic skeleton. This method demonstrates a broad scope and can be used to prepare diversified multi-spiral compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Aminospiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols, while the amino group can be protected or modified.
Substitution: The amino group can participate in substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide or sulfonamide derivatives.
Scientific Research Applications
6-Aminospiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Aminospiro[3.3]heptan-2-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the spirocyclic structure can provide rigidity and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
6-Aminospiro[3.3]heptane-2-carboxylic acid: This compound has a similar spirocyclic structure but includes a carboxylic acid group instead of a ketone.
2,6-Disubstituted spiro[3.3]heptanes: These compounds have additional substituents on the spirocyclic scaffold, which can alter their chemical properties and reactivity.
Uniqueness
6-Aminospiro[33]heptan-2-one is unique due to the presence of both an amino group and a ketone group within a spirocyclic framework
Properties
IUPAC Name |
6-aminospiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKNKCDLURXCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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